Cas no 2171875-21-9 (methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate)

Methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate is a fluorinated cyclopentane derivative featuring a hydroxymethyl-substituted oxetane ring. This compound combines the steric and electronic effects of fluorine atoms with the strained oxetane moiety, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyloxetane provides a polar functional handle for further derivatization. Its unique structure is particularly useful in the design of bioactive molecules, offering improved pharmacokinetic properties. The ester group allows for straightforward transformations, facilitating its integration into complex synthetic pathways. This compound is suitable for applications requiring precise modulation of steric and electronic properties.
methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate structure
2171875-21-9 structure
Product Name:methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate
CAS No:2171875-21-9
MF:C10H14F2O4
MW:236.212570667267
CID:5846277
PubChem ID:165589003
Update Time:2025-06-13

methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate
    • EN300-1632146
    • 2171875-21-9
    • Inchi: 1S/C10H14F2O4/c1-15-7(13)8(9(14)5-16-6-9)2-3-10(11,12)4-8/h14H,2-6H2,1H3
    • InChI Key: YMAWJNKXEXVRRE-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C(=O)OC)(C1)C1(COC1)O)F

Computed Properties

  • Exact Mass: 236.08601525g/mol
  • Monoisotopic Mass: 236.08601525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.8Ų

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Additional information on methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate

Comprehensive Overview of Methyl 3,3-Difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate (CAS No. 2171875-21-9)

The compound methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate (CAS No. 2171875-21-9) is a fluorinated cyclopentane derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the difluorocyclopentane core and the hydroxyoxetane moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its ability to modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced bioavailability and resistance to enzymatic degradation. The presence of the 3-hydroxyoxetan-3-yl group in this molecule further enhances its utility, as oxetanes are known to improve solubility and reduce toxicity. These attributes align with current trends in medicinal chemistry, where the focus is on developing safer and more effective therapeutics. The compound’s CAS number 2171875-21-9 is frequently searched in scientific databases, reflecting its growing importance in R&D.

From a synthetic perspective, methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate offers versatility. It can serve as a building block for protease inhibitors, kinase modulators, and other small-molecule drugs. Its cyclopentane carboxylate backbone is particularly attractive for designing conformationally constrained analogs, a strategy often employed to enhance target selectivity. Additionally, the difluoro substitution is a hotspot for researchers exploring halogen bonding interactions in drug-receptor complexes.

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike some traditional fluorinated chemicals, this derivative is designed with green chemistry principles in mind, minimizing persistent organic pollutant (POP) risks. This aligns with the global push for sustainable chemical practices, a topic frequently queried in AI-driven research tools and search engines. Users often search for "safe fluorinated intermediates" or "biodegradable oxetane derivatives," highlighting the relevance of this compound.

In agrochemical applications, the hydroxyoxetane moiety’s polarity can improve soil mobility and plant uptake, making it a candidate for next-generation herbicides or fungicides. The difluorocyclopentane segment may also contribute to pest resistance management, a pressing issue in modern agriculture. These applications are frequently discussed in forums and publications focused on crop protection and sustainable farming.

Analytical characterization of CAS 2171875-21-9 typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the stereochemistry and purity, which are critical for regulatory submissions. The compound’s carboxylate ester functionality also allows for straightforward derivatization, enabling rapid structure-activity relationship (SAR) studies.

In summary, methyl 3,3-difluoro-1-(3-hydroxyoxetan-3-yl)cyclopentane-1-carboxylate represents a convergence of innovation in fluorination and heterocyclic chemistry. Its multifaceted applications—from drug discovery to agrochemicals—underscore its value in addressing contemporary challenges. As interest in tailored fluorophores and metabolically stable scaffolds grows, this compound is poised to remain a key player in industrial and academic research.

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